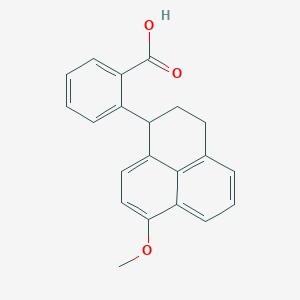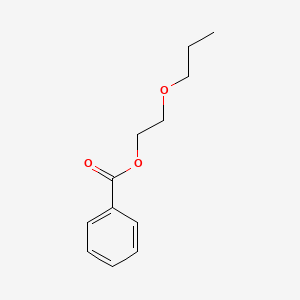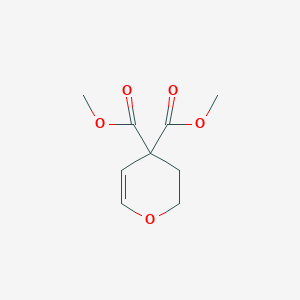
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate is an organic compound with the molecular formula C9H10O5. It belongs to the class of pyran derivatives, which are known for their versatile chemical properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2H-pyran-4,4(3H)-dicarboxylate typically involves the esterification of 2H-pyran-4,4(3H)-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2H-pyran-4,4(3H)-dicarboxylic acid+2CH3OHH+Dimethyl 2H-pyran-4,4(3H)-dicarboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2H-pyran-4,4(3H)-dicarboxylic acid.
Reduction: Dimethyl 2H-pyran-4,4(3H)-diol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2H-pyran-4,4(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
- Tetrahydro-4H-pyran-4,4-dicarbonitrile
- Oxane-4,4-dicarbonitrile
Uniqueness
Dimethyl 2H-pyran-4,4(3H)-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications, distinguishing it from other similar pyran derivatives.
Propiedades
Fórmula molecular |
C9H12O5 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
dimethyl 2,3-dihydropyran-4,4-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3,5H,4,6H2,1-2H3 |
Clave InChI |
RZXOAXFDXPFWGJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCOC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


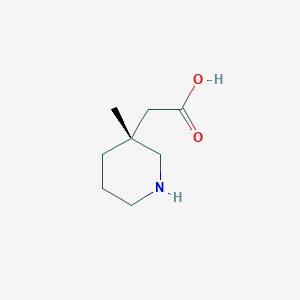
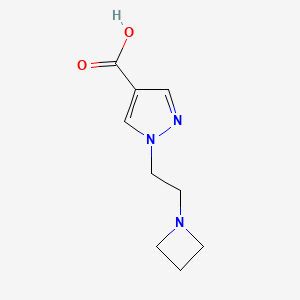
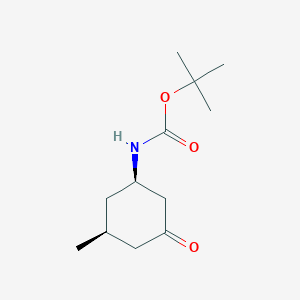
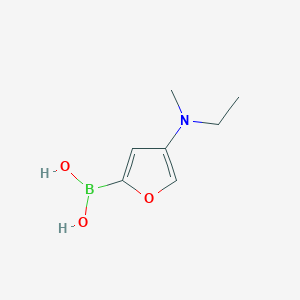
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)
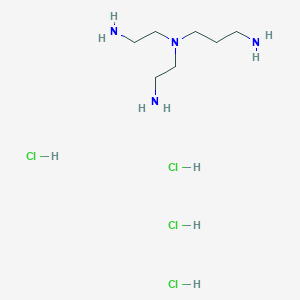




![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)
